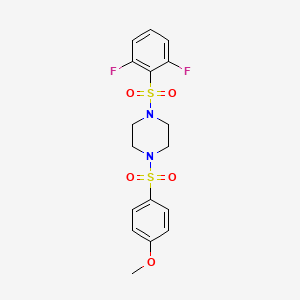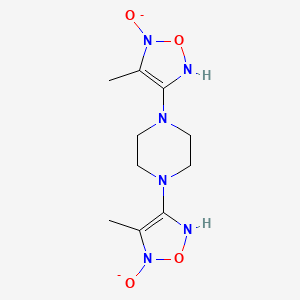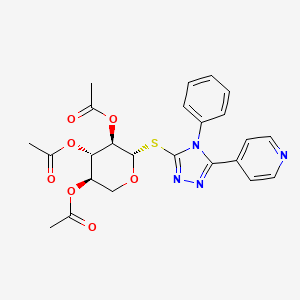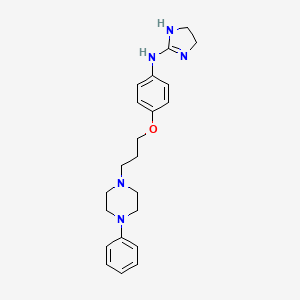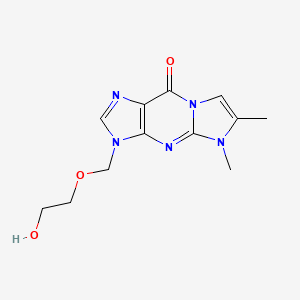
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes an imidazo ring fused to a purine ring, with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and imidazole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted imidazopurine compounds.
Applications De Recherche Scientifique
9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-benzyl-3-[(2-hydroxyethoxy)methyl]-6-phenyl-3H,5H,9H-imidazo[1,2-a]purin-9-one
- 9H-Imidazo[1,2-a]purin-9-one, 7-ethynyl-3,5-dihydro-3-[(2-hydroxyethoxy)methyl]-6-methyl-5-[2-(4-nitrophenyl)ethyl]
Uniqueness
Compared to similar compounds, 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- is unique due to its specific functional groups and structural configuration. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
114199-20-1 |
|---|---|
Formule moléculaire |
C12H15N5O3 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
3-(2-hydroxyethoxymethyl)-5,6-dimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C12H15N5O3/c1-8-5-17-11(19)9-10(14-12(17)15(8)2)16(6-13-9)7-20-4-3-18/h5-6,18H,3-4,7H2,1-2H3 |
Clé InChI |
LAQPSUWVPAAKQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


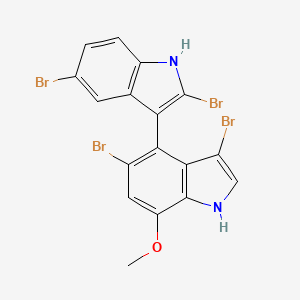
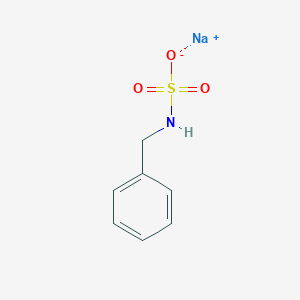

![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
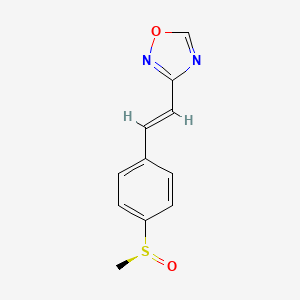
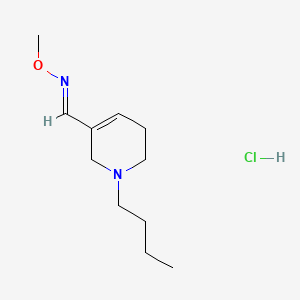
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
